4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide
Overview
Description
4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their wide range of biological and pharmacological properties, including antibacterial, antitumor, antioxidant, and anti-inflammatory activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbazole derivatives typically involves the functionalization of the carbazole core at various positions. For 4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide, the synthetic route may involve the following steps:
N-alkylation of carbazole: The carbazole core is alkylated at the nitrogen position using an appropriate alkylating agent.
Formation of the pyrazine ring: The alkylated carbazole is then reacted with a suitable reagent to form the tetrahydro-1-pyrazinyl moiety.
Attachment of the phenyl methyl sulfide group:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of the corresponding sulfide or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the carbazole or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or amines .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound may have potential therapeutic applications due to its pharmacological properties.
Mechanism of Action
The mechanism of action of 4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide is not well-documented. carbazole derivatives generally exert their effects through interactions with various molecular targets and pathways. These may include:
Inhibition of enzymes: Carbazole derivatives can inhibit enzymes involved in oxidative stress and inflammation.
Modulation of signaling pathways: The compounds may modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine
- (4E)-N-(9-ethyl-9H-carbazol-3-yl)-4-[(4-fluorophenyl)hydrazono]-3-methyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
- 4-({4-[(9-ethyl-9H-carbazol-3-yl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-({4-[(9-ethyl-9H-carbazol-3-yl)methyl]tetrahydro-1-pyrazinyl}methyl)phenyl methyl sulfide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
9-ethyl-3-[[4-[(4-methylsulfanylphenyl)methyl]piperazin-1-yl]methyl]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3S/c1-3-30-26-7-5-4-6-24(26)25-18-22(10-13-27(25)30)20-29-16-14-28(15-17-29)19-21-8-11-23(31-2)12-9-21/h4-13,18H,3,14-17,19-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMROKTJPJVSMQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC=C(C=C4)SC)C5=CC=CC=C51 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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